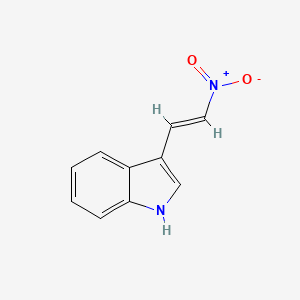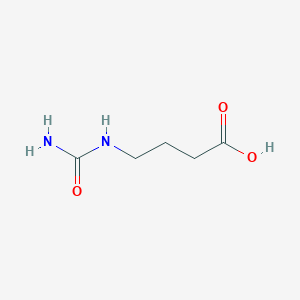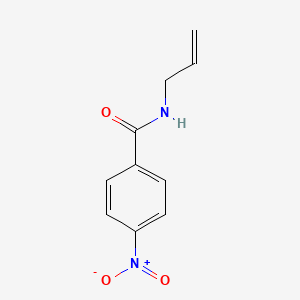
1,3-Dimethoxypropan-2-amine
Vue d'ensemble
Description
The compound 1,3-Dimethoxypropan-2-amine is structurally related to various amines that have been studied for their potential biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the chemical behavior and potential applications of similar structures.
Synthesis Analysis
The synthesis of related compounds, such as the monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, involves regiospecific syntheses that have been evaluated for psychotomimetic potency . The synthesis of 1-(2,5-dimethoxyphenyl)ethylamine as a chiral auxiliary for diastereoselective alkylation of aldimines with alkylmetals also provides a method that could potentially be adapted for the synthesis of 1,3-Dimethoxypropan-2-amine . Additionally, the reaction of 1-chloro-2,3-epoxypropane with amines to form amino polymers suggests a possible route for synthesizing polymeric forms of related amines .
Molecular Structure Analysis
The molecular structure of related compounds, such as the co-crystal of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, reveals a buckled fused-ring system with twisted aromatic rings, which could imply similar structural characteristics for 1,3-Dimethoxypropan-2-amine . The structural analysis of these compounds can provide insights into the conformational stability and potential reactivity of 1,3-Dimethoxypropan-2-amine.
Chemical Reactions Analysis
The chemical reactions involving related amines, such as the transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 2,4-diamino-s-triazines by reaction with amines, indicate the reactivity of dimethoxy-substituted amines under certain conditions . These reactions can shed light on the types of chemical transformations that 1,3-Dimethoxypropan-2-amine might undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1,3-Dimethoxypropan-2-amine are not detailed in the provided papers, the properties of similar compounds can be indicative. For instance, the amino polymers derived from the reaction of amines with 1-chloro-2,3-epoxypropane are described as thermally stable and useful as dyeability modifiers for synthetic fibers, suggesting that 1,3-Dimethoxypropan-2-amine could also exhibit thermal stability and potential application in material science .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
1,3-Dimethoxypropan-2-amine is used in the synthesis of new chemical compounds. For instance, Hu (2013) described the synthesis of a novel diether–ester conjugated electron donor model compound, 1,3-dimethoxypropan-2-yl benzoate, which avoids the use of highly toxic chemicals and offers a high-yield, simplified purification process (Hu, 2013).
Applications in Organic Chemistry
In organic chemistry, this compound is involved in various chemical reactions. Yadav et al. (2007) found that aryl amines couple smoothly with 2,2-dimethoxypropane to produce 1,2-dihydroquinolines and 1,5-benzodiazepines under mild conditions (Yadav et al., 2007).
Use in Electron Microscopy
Muller and Jacks (1975) utilized acidified 2,2-dimethoxypropane for chemically dehydrating biological tissues for electron microscopy, maintaining the ultrastructural integrity of various tissues (Muller & Jacks, 1975).
Role in NMR Spectroscopy
The compound's derivatives are used in NMR spectroscopy. Bussche-Hünnefeld et al. (1992) described the use of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols as chiral NMR shift reagents (Bussche-Hünnefeld et al., 1992).
Applications in Analytical Chemistry
Sturaro et al. (1991) demonstrated the use of 2,2-dimethoxypropane for the direct gas chromatographic-mass spectrometric determination of organic compounds in water (Sturaro et al., 1991).
Use in Medicinal Chemistry
In the field of medicinal chemistry, Pettit et al. (2003) synthesized and evaluated 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene for its antineoplastic properties (Pettit et al., 2003).
Safety And Hazards
1,3-Dimethoxypropan-2-amine is classified as dangerous, with hazard statements indicating that it is flammable (H225) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
1,3-dimethoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-3-5(6)4-8-2/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCUJHVOLGWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363790 | |
| Record name | 1,3-dimethoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxypropan-2-amine | |
CAS RN |
78531-29-0 | |
| Record name | 1,3-dimethoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethoxypropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)

![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)
![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)


![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)
![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)